

Applications of Threose Nucleic Acid (TNA) in Nanobiotechnology: Application Notes and Protocols

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Compound of Interest

Compound Name: *DMTr-TNA-U-amidite*

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Threose Nucleic Acid (TNA) is a synthetic nucleic acid analogue that utilizes a four-carbon threose sugar backbone, distinguishing it from the five-carbon ribose or deoxyribose found in RNA and DNA, respectively. This structural modification confers remarkable resistance to nuclease degradation, making TNA an exceptionally stable material for a variety of applications in nanobiotechnology.^[1] Its ability to form stable duplexes with both DNA and RNA allows for its integration into biological systems for diagnostic and therapeutic purposes.^{[2][3]} This document provides detailed application notes and experimental protocols for the use of TNA in nanobiotechnology.

Application Note 1: TNA Aptamers for Targeted Therapeutics and Diagnostics

TNA aptamers are short, single-stranded TNA oligonucleotides selected in vitro to bind to specific targets, such as proteins, small molecules, or cells, with high affinity and specificity.^[4] Their inherent resistance to enzymatic degradation gives them a significant advantage over traditional DNA and RNA aptamers for in vivo applications, as they can persist in biological fluids for extended periods.^[4]

Key Advantages of TNA Aptamers:

- **High Biostability:** TNA is completely refractory to nuclease digestion, leading to a longer half-life in serum and other biological media compared to natural nucleic acids.
- **High Affinity and Specificity:** TNA aptamers can be selected to bind their targets with high affinity, with dissociation constants (Kd) in the nanomolar to micromolar range.
- **Low Immunogenicity:** As a synthetic molecule, TNA is less likely to elicit an immune response compared to other targeting moieties like antibodies.
- **Chemical Versatility:** TNA can be readily synthesized and modified with functional groups for conjugation to nanoparticles, imaging agents, or therapeutic payloads.

Quantitative Data: TNA Aptamer Binding Affinities

The binding affinities of TNA aptamers to their respective targets are determined through various biophysical techniques, such as Isothermal Titration Calorimetry (ITC) and equilibrium filtration. The dissociation constant (Kd) is a key parameter for evaluating the strength of the aptamer-target interaction.

Aptamer Target	TNA Aptamer Sequence (Example)	Dissociation Constant (Kd)	Reference
Adenosine Triphosphate (ATP)	Truncated T10-7.t5	22 ± 5 μM	
HIV Reverse Transcriptase	Not Specified	~0.4 - 4.0 nM	
Ochratoxin A (OTA)	Not Specified	Not Specified	

Experimental Protocol 1: In Vitro Selection of TNA Aptamers (SELEX)

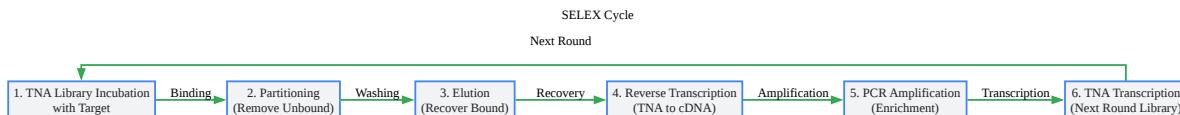
This protocol outlines the general steps for the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process to isolate TNA aptamers against a specific target.

I. Materials and Reagents

- **TNA Library:** A chemically synthesized single-stranded TNA library with a central random region (typically 20-40 nucleotides) flanked by constant primer binding sites.
- **Target Molecule:** The protein, small molecule, or cell of interest.
- **Engineered Polymerase:** A polymerase capable of transcribing a DNA template into TNA (e.g., Therminator DNA polymerase or Kod-RI).
- **Reverse Transcriptase:** An enzyme capable of reverse transcribing TNA back into DNA (e.g., Bst DNA polymerase).
- **PCR Reagents:** dNTPs, Taq polymerase, and primers complementary to the constant regions of the TNA library.
- **Binding Buffer:** Buffer conditions optimized for target stability and aptamer binding (e.g., PBS with 5 mM MgCl₂).
- **Washing Buffer:** Binding buffer, sometimes with increased salt concentration or mild detergents to remove non-specific binders.
- **Elution Buffer:** A solution to disrupt the aptamer-target interaction (e.g., high temperature, change in pH, or a solution of the free target).
- **Immobilization Matrix (optional):** Magnetic beads or chromatography resin for target immobilization.

II. Experimental Workflow

The TNA SELEX process is an iterative cycle of selection, partitioning, and amplification.



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TNA SELEX Workflow Diagram

III. Detailed Protocol

- Library Preparation:
 - Synthesize a single-stranded DNA library with a central random region flanked by primer binding sites.
 - Generate the initial TNA library by primer extension on the DNA template using an engineered TNA polymerase. Purify the full-length TNA library.
- Selection:
 - Fold the TNA library by heating to 95°C for 5 minutes and then cooling to room temperature for 30 minutes in binding buffer.
 - Incubate the folded TNA library with the immobilized or free target for 30-60 minutes at the optimal temperature for the target.
- Partitioning:
 - If the target is immobilized, wash the support (e.g., magnetic beads) several times with washing buffer to remove unbound TNA sequences.

- If both are in solution, techniques like nitrocellulose filter binding or capillary electrophoresis can be used to separate the target-TNA complexes from the unbound TNA.
- Elution:
 - Elute the bound TNA from the target using an appropriate elution buffer. For example, heat the sample to 95°C for 5 minutes.
- Reverse Transcription and Amplification:
 - Reverse transcribe the eluted TNA into complementary DNA (cDNA) using a reverse transcriptase like Bst DNA polymerase.
 - Amplify the cDNA using PCR with primers corresponding to the constant regions of the library.
- Preparation for the Next Round:
 - Generate the enriched TNA library for the next round of selection by transcribing the amplified DNA using the engineered TNA polymerase.
 - Repeat the selection cycle (steps 2-6) for 8-15 rounds, increasing the stringency of the selection in later rounds by decreasing the target concentration, increasing the number of washes, or decreasing the incubation time.
- Sequencing and Characterization:
 - After the final round, clone and sequence the enriched DNA pool to identify individual TNA aptamer candidates.
 - Synthesize individual TNA aptamers and characterize their binding affinity (K_d) and specificity to the target.

Application Note 2: TNA for the Stabilization of DNA Nanostructures

DNA nanotechnology enables the self-assembly of programmable DNA nanostructures, such as DNA origami, for applications in drug delivery, biosensing, and nanoelectronics. A major limitation for their in vivo use is their susceptibility to degradation by nucleases present in biological fluids. TNA, due to its inherent nuclease resistance, can be used to protect these DNA nanostructures, thereby enhancing their stability and longevity in biological environments.

Methods of Stabilization:

- **TNA Capping:** DNA nanostructures can be designed with single-stranded DNA overhangs that can be extended with TNA using an enzyme like terminal deoxynucleotidyl transferase (TdT). This creates a protective TNA "cap" at the vulnerable ends of the DNA structure.
- **TNA-DNA Chimeric Strands:** Incorporating TNA monomers into the staple strands used to fold DNA origami can enhance the overall stability of the nanostructure.

Quantitative Data: Nuclease Resistance of TNA

The stability of TNA-containing structures can be quantified by measuring their degradation over time in the presence of nucleases or serum and comparing it to their unmodified DNA counterparts.

Nucleic Acid Type	Conditions	Half-life	Reference
TNA Oligonucleotide	Human Liver Microsomes	Stable for 7 days	
TNA Oligonucleotide	Snake Venom Phosphodiesterase	Stable	
DNA Oligonucleotide	Human Liver Microsomes	Degraded	
DNA Oligonucleotide	Snake Venom Phosphodiesterase	Degraded	
TNA-protected DNA Origami	Fetal Bovine Serum	Enhanced Stability	
Unmodified DNA Origami	Fetal Bovine Serum	Degraded	

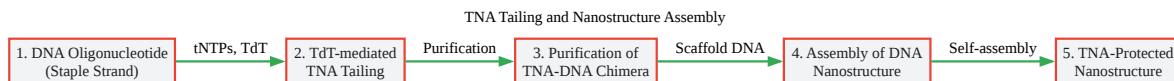
Experimental Protocol 2: Enzymatic Tailing of DNA with TNA for Nanostructure Protection

This protocol describes the use of Terminal deoxynucleotidyl Transferase (TdT) to add a protective TNA tail to DNA oligonucleotides, which can then be used as staple strands in the assembly of DNA nanostructures.

I. Materials and Reagents

- DNA Oligonucleotides: Purified single-stranded DNA with a free 3'-hydroxyl group.
- TNA Triphosphates (tNTPs): α -L-threofuranosyl nucleoside triphosphates.
- Terminal deoxynucleotidyl Transferase (TdT): Commercial TdT enzyme.
- TdT Reaction Buffer: As recommended by the manufacturer (typically contains a cacodylate buffer and a divalent cation like Co^{2+}).
- Purification reagents: Ethanol, sodium acetate, and materials for polyacrylamide gel electrophoresis (PAGE) or HPLC.

II. Experimental Workflow



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TNA Tailing and Nanostructure Assembly Workflow

III. Detailed Protocol

- Reaction Setup:

- In a microcentrifuge tube, combine the following components in the specified order:
 - Nuclease-free water
 - TdT reaction buffer (to 1x final concentration)
 - DNA oligonucleotide (e.g., 10 µM final concentration)
 - tNTP mix (e.g., 1 mM final concentration of each tNTP)
 - TdT enzyme (e.g., 20 units)
- The total reaction volume can be scaled as needed.
- Incubation:
 - Incubate the reaction mixture at 37°C for 1-2 hours. The length of the TNA tail can be controlled by adjusting the incubation time and the ratio of tNTPs to DNA.
- Enzyme Inactivation:
 - Inactivate the TdT enzyme by heating the reaction at 70°C for 10 minutes.
- Purification:
 - Purify the TNA-tailed DNA oligonucleotides from unincorporated tNTPs and the enzyme. This can be achieved by ethanol precipitation followed by purification using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
- Nanostructure Assembly:
 - Use the purified TNA-DNA chimeric oligonucleotides as staple strands in a standard DNA origami or other nanostructure assembly protocol. The TNA tails will be exposed on the surface of the final structure, providing protection against nucleases.

Application Note 3: TNA-Functionalized Nanoparticles for Biosensing and Drug Delivery

The conjugation of TNA to nanoparticles, such as gold nanoparticles (AuNPs), combines the unique physicochemical properties of the nanomaterial with the biostability and recognition capabilities of TNA. These functionalized nanoparticles have promising applications in ultrasensitive biosensing, targeted drug delivery, and bioimaging.

Advantages of TNA-Functionalized Nanoparticles:

- Enhanced Stability: The TNA coating protects the nanoparticle from degradation in biological environments and can improve its colloidal stability.
- Specific Targeting: TNA aptamers conjugated to nanoparticles can direct them to specific cells or tissues.
- Signal Amplification: In biosensing applications, the nanoparticle can act as a signal amplifier, enhancing the detection sensitivity.

Quantitative Data: Enzymatic TNA Synthesis Efficiency

The efficiency of enzymatic TNA synthesis is crucial for producing the TNA oligonucleotides needed for nanoparticle functionalization. The catalytic efficiency (V_{max}/K_m) of different polymerases for incorporating tNTPs has been evaluated.

Polymerase	Substrate	Catalytic Efficiency (Vmax/Km)	Relative Efficiency (TNA vs. DNA)	Reference
Therminator	tNTPs	Varies by base	~5-fold lower than dNTPs	
Therminator + Mn ²⁺	tNTPs	Increased	Comparable to dNTPs	
Deep Vent (exo-)	tTTP	Lower than Therminator	~0.01	
Kod-RI	tNTPs	~1 nucleotide/minut e	~10,000-fold slower than DNA synthesis	

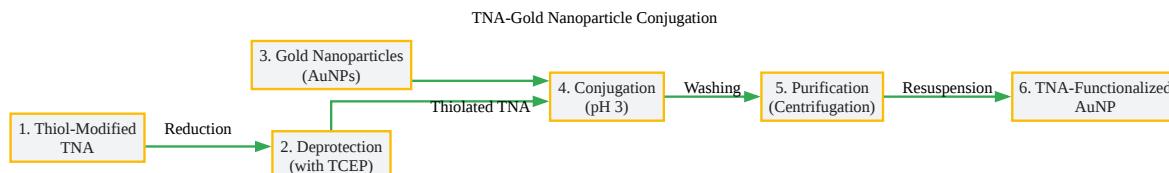
Experimental Protocol 3: Synthesis of TNA-Functionalized Gold Nanoparticles

This protocol describes a method for conjugating thiol-modified TNA oligonucleotides to gold nanoparticles.

I. Materials and Reagents

- Gold Nanoparticles (AuNPs): Commercially available or synthesized via a method like the Turkevich method.
- Thiol-Modified TNA: TNA oligonucleotide synthesized with a thiol group at one terminus (e.g., 5'-thiol modification).
- Tris(2-carboxyethyl)phosphine (TCEP): A reducing agent to deprotect the thiol group.
- Citrate Buffer (pH 3): For facilitating the conjugation.
- Phosphate Buffer (e.g., PBS): For washing and final resuspension.
- Centrifugal Filter Units: For purification of the conjugated nanoparticles.

II. Experimental Workflow



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TNA-Gold Nanoparticle Conjugation Workflow

III. Detailed Protocol

- Deprotection of Thiolated TNA:
 - Dissolve the thiol-modified TNA oligonucleotide in a suitable buffer (e.g., TE buffer).
 - Add TCEP to a final concentration of 10 mM.
 - Incubate at room temperature for 1 hour to reduce the disulfide bond and expose the free thiol group.
- Conjugation:
 - In a microcentrifuge tube, mix the deprotected thiol-TNA with the gold nanoparticle solution at a desired molar ratio (e.g., 100:1 TNA to AuNP).
 - Add citrate buffer (pH 3) to the mixture to a final concentration of 10 mM. The low pH helps to overcome the electrostatic repulsion between the negatively charged TNA and the citrate-capped AuNPs.
 - Incubate at room temperature for 5-10 minutes.

- Purification:
 - Transfer the conjugation mixture to a centrifugal filter unit with a molecular weight cutoff appropriate for the size of the AuNPs.
 - Centrifuge to pellet the TNA-functionalized AuNPs and discard the supernatant containing excess TNA and reagents.
 - Wash the nanoparticles by resuspending them in phosphate buffer and centrifuging again. Repeat this washing step at least two more times.
- Resuspension and Characterization:
 - Resuspend the final TNA-functionalized AuNPs in the desired buffer for your application.
 - Characterize the conjugates using techniques such as UV-Vis spectroscopy (to observe the shift in the surface plasmon resonance peak), dynamic light scattering (to measure the size and stability), and gel electrophoresis (to confirm the conjugation).

By leveraging the unique properties of Threose Nucleic Acid, researchers can develop novel and robust nanobiotechnological tools for a wide range of applications in diagnostics, therapeutics, and fundamental biological research. The protocols and data presented here provide a foundation for the successful implementation of TNA in these exciting fields.

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